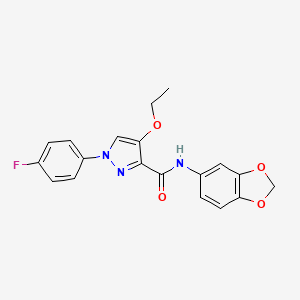

N-(2H-1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4/c1-2-25-17-10-23(14-6-3-12(20)4-7-14)22-18(17)19(24)21-13-5-8-15-16(9-13)27-11-26-15/h3-10H,2,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYHRZREBKBFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring followed by the introduction of the ethoxy and fluorophenyl groups. The pyrazole ring is then constructed, and the carboxamide group is added in the final steps. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological pathways and interactions.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations :

- Benzodioxol vs. Thienopyrimidine: The benzodioxol group in the target compound and Compound 6 facilitates aromatic stacking, but Compound 6’s thienopyrimidine moiety confers superior kinase inhibition .

- Ethoxy vs. Trifluoromethyl : The ethoxy group in the target compound improves lipid solubility, whereas trifluoromethyl groups (e.g., in ) enhance metabolic stability and electron-withdrawing effects.

- Carboxamide vs.

Antitumor Potential

Enzymatic and Cellular Interactions

- Crystal Structure Insights : highlights that benzodioxol-containing pyrazoles form N—H⋯N hydrogen bonds and C—H⋯π interactions, stabilizing supramolecular chains that may enhance target binding .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The ethoxy group in the target compound increases logP compared to hydroxyl- or carboxyl-substituted analogs, favoring membrane permeability.

- Metabolic Stability : Trifluoromethyl groups (e.g., in ) resist oxidative metabolism, while benzodioxol rings may undergo cytochrome P450-mediated oxidation.

- Solubility : Carbothioamides (e.g., ) exhibit lower aqueous solubility than carboxamides due to reduced polarity.

Research Findings and Implications

Structural Optimization : Substituents like benzodioxol and fluorophenyl are critical for antitumor activity, as seen in Compound 6 and ’s derivatives .

Hydrogen-Bonding Networks : Crystal structures (e.g., ) reveal that intermolecular hydrogen bonds enhance stability and may correlate with prolonged biological activity.

Electron-Withdrawing Effects : Trifluoromethyl and fluorophenyl groups improve target affinity by modulating electron density in the pyrazole ring .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a benzodioxole moiety and an ethoxy group, which are crucial for its biological activity. The presence of a fluorophenyl group enhances its interaction with biological targets.

Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide exhibit various mechanisms of action:

- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit several kinases, including BRAF(V600E) and EGFR, which are critical in cancer progression .

- Anti-inflammatory Effects : These compounds also display anti-inflammatory properties by modulating pathways involved in inflammation .

- Antimicrobial Activity : Certain pyrazoles have demonstrated efficacy against bacterial and fungal strains, indicating potential as antimicrobial agents .

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of pyrazole derivatives. For instance, N-(2H-1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has been tested for its cytotoxic effects on various cancer cell lines. The compound exhibited significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential use in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Inhibition of BRAF(V600E) |

| MDA-MB-231 | 12.7 | Induction of apoptosis |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 120 |

| IL-6 | 250 | 80 |

Case Study 1: Breast Cancer

In a recent study, the combination of N-(2H-1,3-benzodioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide with doxorubicin was tested to evaluate synergistic effects in breast cancer treatment. Results indicated enhanced cytotoxicity compared to doxorubicin alone, with a Combination Index (CI) value below 1, indicating synergy.

Case Study 2: Inflammatory Disease

Another study focused on the anti-inflammatory effects in a murine model of acute inflammation. The administration of the compound significantly reduced paw edema compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.